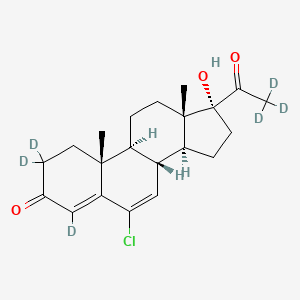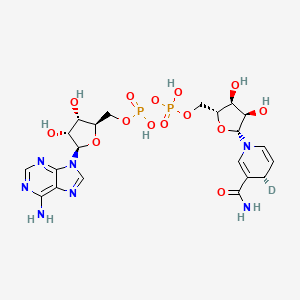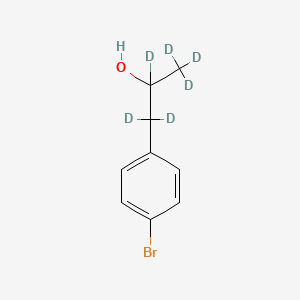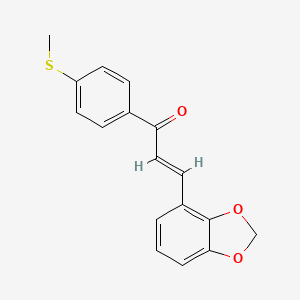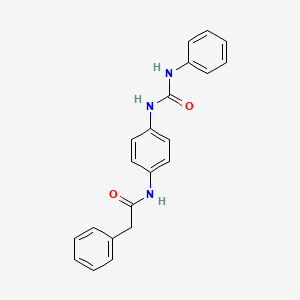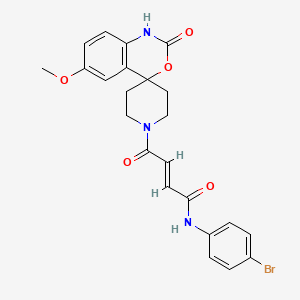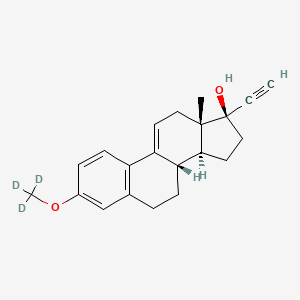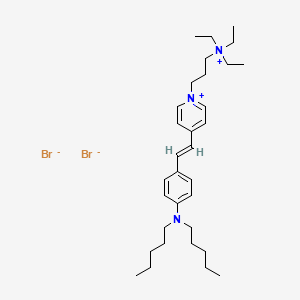
Neurodye GH1-84, pure
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Neurodye GH1-84 involve the preparation of its chemical structure, which includes the combination of specific reagents under controlled conditions. The industrial production methods typically involve the synthesis of the compound in large quantities, ensuring high purity and consistency. The compound is stored at -20°C, sealed away from moisture and light to maintain its stability .
Chemical Reactions Analysis
Neurodye GH1-84 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the compound’s structure and fluorescence intensity.
Substitution: Substitution reactions involve replacing specific functional groups within the compound, affecting its chemical properties and applications.
Common reagents and conditions used in these reactions include solvents like DMSO, which significantly impact the solubility and reactivity of the compound .
Scientific Research Applications
Neurodye GH1-84 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane dynamics and interactions.
Biology: Facilitates the study of synaptic vesicle recycling in neurons, aiding in the understanding of neuronal communication and function.
Industry: Utilized in the development of fluorescent markers and dyes for various industrial applications
Mechanism of Action
The mechanism of action of Neurodye GH1-84 involves its lipophilic nature, which allows it to associate with cell membranes. This association leads to an increase in fluorescence intensity, enabling the visualization of membrane dynamics and vesicle recycling. The molecular targets and pathways involved include the interaction with lipid bilayers and the incorporation into synaptic vesicles .
Comparison with Similar Compounds
Neurodye GH1-84 is unique in its specific fluorescence properties and applications. Similar compounds include:
FM1-43: Another fluorescent dye used for studying membrane dynamics, but with different excitation and emission wavelengths.
FM4-64: A dye with similar applications but distinct spectral properties.
DiI: A lipophilic dye used for membrane labeling, with different fluorescence characteristics.
These compounds share similar applications but differ in their chemical structures and fluorescence properties, making Neurodye GH1-84 a valuable tool for specific research needs .
Properties
Molecular Formula |
C32H53Br2N3 |
|---|---|
Molecular Weight |
639.6 g/mol |
IUPAC Name |
3-[4-[(E)-2-[4-(dipentylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide |
InChI |
InChI=1S/C32H53N3.2BrH/c1-6-11-13-25-34(26-14-12-7-2)32-20-18-30(19-21-32)16-17-31-22-27-33(28-23-31)24-15-29-35(8-3,9-4)10-5;;/h16-23,27-28H,6-15,24-26,29H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
QCVUFCBGGWOMSS-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Canonical SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



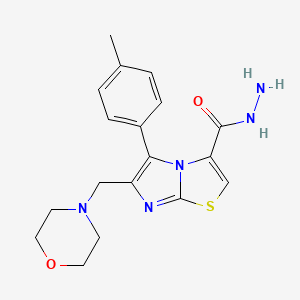
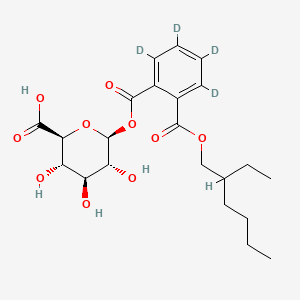
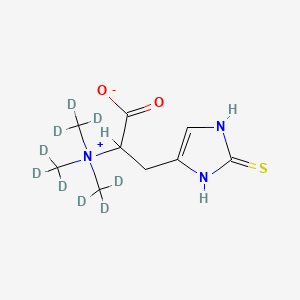

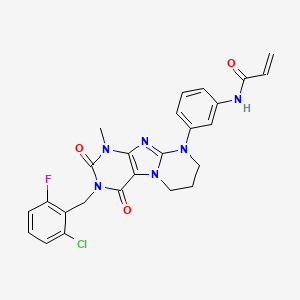
![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine-d7](/img/structure/B12412146.png)
